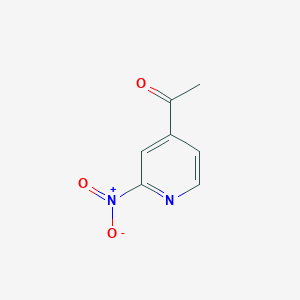
6-Chloro-9-isobutyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-isobutyl-9H-purine is a chemical compound with the molecular formula C9H11ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes. The compound is characterized by the presence of a chlorine atom at the 6th position and an isobutyl group at the 9th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isobutyl-9H-purine typically involves the alkylation of 6-chloropurine with isobutyl halides. One common method includes the reaction of 6-chloropurine with isobutyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
6-Chloro-9-isobutyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the purine ring.
Major Products Formed
Substitution Reactions: Products include 6-amino-9-isobutyl-9H-purine and 6-thio-9-isobutyl-9H-purine.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
科学的研究の応用
6-Chloro-9-isobutyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-9-isobutyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor to 6-Chloro-9-isobutyl-9H-purine, used in similar synthetic applications.
9-Isobutyl-9H-purine: Lacks the chlorine atom at the 6th position, resulting in different chemical properties.
2,6,9-Trisubstituted Purine Derivatives: These compounds have additional substituents at the 2nd and 9th positions, leading to varied biological activities.
Uniqueness
This compound is unique due to the specific combination of the chlorine atom and the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
6-chloro-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3 |
InChIキー |
JWYRNMHMJHCPIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)

![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)

![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)



![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)


![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)
